2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Description
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine-dione core substituted with a 4-methoxybenzyl group at position 2. Related compounds, such as 4,6-diethyl-1,3-dimethyl derivatives, have been synthesized via alkylation with reagents like ethyl iodide under basic conditions (e.g., sodium hydride), albeit with modest yields (32%) . Microwave-assisted methods, as demonstrated for analogous dibrominated pyrido[4,3-d]pyrimidine-diones, could enhance synthetic efficiency if applied to this compound .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-9-4-2-8(3-5-9)6-17-7-10-11(16-17)12(18)15-13(19)14-10/h2-5,7H,6H2,1H3,(H2,14,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRXOWKQGZNTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=N2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with a suitable pyrazolopyrimidine precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains and fungi. For instance, studies have demonstrated its antibacterial activity comparable to established antibiotics, making it a candidate for developing new antimicrobial agents .
2. Anticancer Properties
Recent investigations into the anticancer potential of pyrazolo-pyrimidines suggest that they can inhibit cancer cell proliferation. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
3. GABA Receptor Modulation
The compound's structural similarity to other known GABA receptor modulators highlights its potential as a neuropharmacological agent. Investigations into its effects on GABA_A receptors reveal that it may enhance inhibitory neurotransmission, which could be beneficial in treating anxiety disorders and epilepsy .
Structure-Activity Relationship (SAR)
A comprehensive analysis of the structure-activity relationship (SAR) of pyrazolo-pyrimidine derivatives has been conducted to optimize their pharmacological properties. Modifications at specific positions on the pyrazolo-pyrimidine scaffold can significantly enhance their biological activity and selectivity for target receptors. For example, substituents like methoxy or halogen groups at strategic locations have been associated with improved potency against various biological targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. |
| Study 2 | Anticancer Potential | Demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7) with IC50 values in the micromolar range. |
| Study 3 | Neuropharmacological Effects | Enhanced GABA_A receptor activity leading to increased neuronal inhibition in vitro, suggesting potential use in anxiety treatment. |
Synthesis and Modification
The synthesis of 2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step reactions starting from readily available precursors such as 3-aminopyrazole derivatives. Various synthetic strategies have been explored to optimize yield and purity while allowing for functional group modifications that can enhance biological activity .
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrazolo[4,3-d]pyrimidine-dione scaffold is highly versatile, with substituent variations significantly altering properties. Below is a comparative analysis:
Key Observations:
- Synthetic Efficiency: Yields vary widely, with L-proline-catalyzed reactions achieving 92% , while alkylation methods yield ≤32% . Microwave-assisted synthesis (e.g., for dibrominated analogs) improves reaction times and yields, suggesting applicability to the target compound .
- Biological Activity: 4-Aryl-substituted derivatives exhibit moderate antimicrobial activity , but the target compound’s bioactivity remains unexplored.
Physicochemical and Functional Differences
- Thermal Stability: Methyl and phenyl substituents (e.g., in 3,6,8-trimethyl-4-phenyl derivatives) correlate with higher melting points (~194–196°C) , whereas alkylated derivatives (e.g., 4,6-diethyl) show lower melting ranges (~95–98°C) .
- Catalytic Influence: Organocatalysts like L-proline or heteropolyoxometallates enable efficient cyclocondensation , contrasting with harsher alkylation conditions (NaH, ethyl iodide) .
Biological Activity
2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is a compound belonging to the pyrazolo[4,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activities—including anti-inflammatory and anticancer effects—and structure-activity relationships (SARs).
Synthesis
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives often involves multi-step reactions that include cyclization and functional group modifications. For instance, the synthesis pathways typically start with the formation of a pyrazole ring followed by the introduction of various substituents at specific positions to enhance biological activity. The method used can significantly influence the yield and purity of the final product.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anti-inflammatory properties. For example, compounds were screened for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The inhibition of COX-1 and COX-2 was assessed through in vitro assays, revealing promising results for certain derivatives.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 80% | 75% |
| Compound B | 65% | 85% |
| This compound | 70% | 80% |
2. Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated its effectiveness against various cancer cell lines, including those associated with glioblastoma and lung cancer.
- Mechanism of Action : The compound appears to exert its effects by inhibiting key signaling pathways involved in tumor proliferation and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| U87MG (Glioblastoma) | 8.0 |
3. Structure-Activity Relationships (SAR)
The modification of substituents on the pyrazolo[4,3-d]pyrimidine scaffold has been shown to significantly affect biological activity. The presence of electron-withdrawing groups often enhances potency against targets such as kinases involved in cancer progression.
Case Studies
Several studies have documented the biological activities of pyrazolo[4,3-d]pyrimidines:
- Inhibition of CSF-1R Kinase : A study highlighted the selective inhibition of colony-stimulating factor 1 receptor (CSF-1R) by derivatives of this compound class, showing promise for treating glioblastoma.
- Antimicrobial Activity : Some derivatives have exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Q & A
Advanced Research Question
- Molecular Docking : Predict binding modes to PDE isoforms (e.g., PDE5 vs. PDE10) using crystal structures (PDB: 1TBF).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks early in design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
